2-Octulosonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

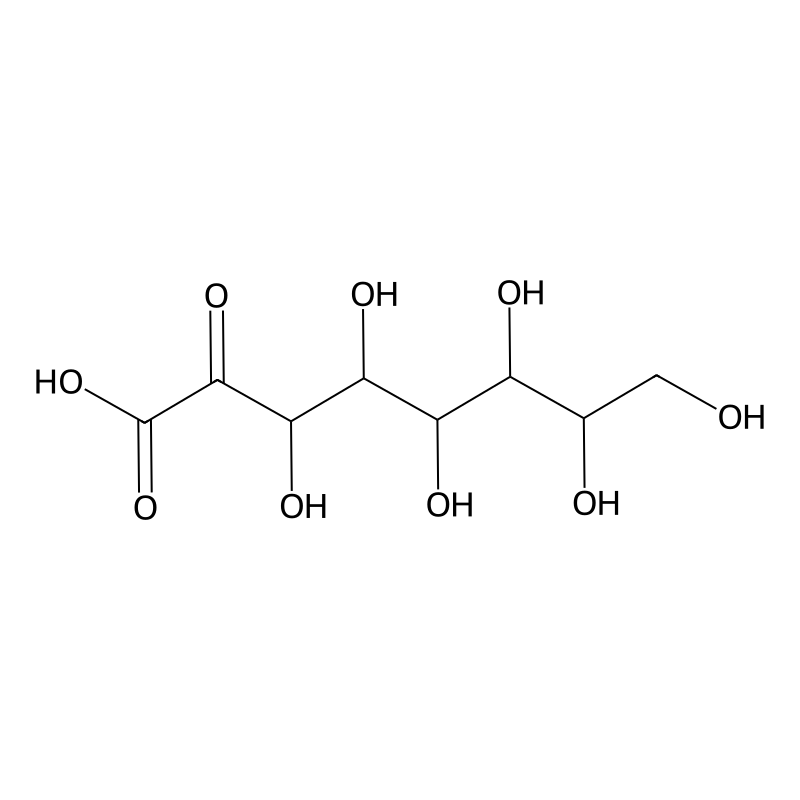

2-Octulosonic acid, also known as 3-deoxy-D-manno-oct-2-ulosonic acid, is a unique sugar acid classified as an ulosonic acid. It is a derivative of a 2-ketooctose and is primarily recognized for its role in the synthesis of lipopolysaccharides in various bacterial species. The compound features four chiral centers, all of which share the same configuration as D-mannose, indicating its structural similarity to other sugars within this family. Its molecular formula is C8H14O7, and it plays a critical role in bacterial cell wall integrity and immune evasion.

- Aldol Reactions: These reactions are crucial for constructing the carbon backbone of 2-octulosonic acid from simpler sugars.

- Condensation Reactions: These are employed to form more complex structures by combining 2-octulosonic acid with other sugar derivatives or amino acids.

- Reduction Reactions: In some synthetic pathways, 2-octulosonic acid can be reduced to yield various derivatives that may exhibit altered biological activities.

The biological significance of 2-octulosonic acid is primarily linked to its role in the structural integrity of bacterial membranes. It is a key component of lipopolysaccharides, which contribute to:

- Bacterial Virulence: By forming a protective barrier against host immune responses.

- Endotoxin Activity: Lipopolysaccharides containing 2-octulosonic acid can trigger strong immune responses in hosts, often leading to inflammation and septic shock.

- Biofilm Formation: This compound aids in the adhesion and aggregation of bacterial cells, facilitating biofilm development.

Various synthetic methodologies have been developed for producing 2-octulosonic acid. Some notable methods include:

- Aldolase-Catalyzed Reactions: Utilizing KDO aldolase to catalyze the formation of 2-octulosonic acid from D-mannose derivatives .

- Horner–Emmons Reaction: A two-step process that involves the reaction of aldehydo-D-mannose derivatives to yield 2-octulosonic acid .

- Hetero Diels–Alder Reaction: A highly stereoselective method that contributes to the formal total synthesis of 2-octulosonic acid .

The applications of 2-octulosonic acid extend across various fields:

- Pharmaceuticals: Due to its role in bacterial virulence, it has potential applications in developing antibiotics or vaccines targeting Gram-negative bacteria.

- Biotechnology: It can be used in designing biosensors or biomaterials that exploit its unique structural properties.

- Research: As a model compound, it serves as a valuable tool for studying carbohydrate chemistry and bacterial physiology.

Research into the interactions involving 2-octulosonic acid has revealed its importance in mediating host-pathogen interactions. Studies have shown that:

- It interacts with immune receptors, influencing immune responses.

- Its presence can modulate the activity of certain enzymes involved in bacterial metabolism and survival.

- The structural variations in lipopolysaccharides containing 2-octulosonic acid can affect their immunogenicity and pathogenicity.

Several compounds share structural similarities with 2-octulosonic acid, each exhibiting unique properties and biological activities:

| Compound Name | Structural Features | Biological Role |

|---|---|---|

| Keto-D-mannose | Similar backbone but lacks carboxylic group | Precursor for glycoproteins |

| D-mannose | An epimer with different functional groups | Important for urinary tract health |

| 3-Deoxy-D-arabino-heptulosonic Acid | Different carbon chain length | Involved in lipopolysaccharide synthesis |

Uniqueness of 2-Octulosonic Acid

What sets 2-octulosonic acid apart from these similar compounds is its specific role as a building block for lipopolysaccharides, which are critical for the survival and virulence of Gram-negative bacteria. Its unique configuration allows it to participate effectively in biochemical pathways that are not replicated by other sugars or sugar acids.

The discovery of octulosonic acids originated from structural studies of bacterial endotoxins in the mid-20th century. In 1963, Osborn and Heath first identified Kdo as a component of Salmonella LPS, distinguishing it from sialic acids due to its unique 3-deoxy structure. Subsequent work revealed its universal presence in Gram-negative bacteria, where it serves as a molecular signature for innate immune recognition. The broader class of 2-octulosonic acids includes isomers like d-glycero-d-ido-octulose and d-glycero-d-manno-octulose, identified in plants and resurrection species through chromatographic and NMR analyses.

Nomenclature Systems and Related Compounds

2-Octulosonic acids follow IUPAC nomenclature based on stereochemistry:

- Kdo: 3-deoxy-d-manno-2-octulosonic acid (C8H14O9, MW 254.19 g/mol)

- Ko: 5-deoxy-d-arabino-2-octulosonic acid

- 2-Ocla: Generic term for unsaturated variants

Structurally, these sugars feature a keto group at C2 and carboxylate at C1, enabling glycosidic linkage formation. Their stereochemical diversity arises from four chiral centers (C4–C7), with bacterial Kdo adopting the d-manno configuration.

Significance in Bacterial Glycobiology Research

Kdo is essential for LPS assembly and bacterial membrane integrity. Its absence in mutants leads to cell lysis, making the Kdo biosynthetic pathway (e.g., KdsA, KdsB enzymes) a target for novel antibiotics. In Moraxella catarrhalis, Kdo-deficient mutants exhibit increased susceptibility to hydrophobic antibiotics, underscoring its role in outer membrane permeability. Additionally, 2-octulosonic acid derivatives participate in host-pathogen interactions, modulating immune responses through Toll-like receptor 4 (TLR4) signaling.

Research Paradigms and Methodological Evolution

Early studies relied on acid hydrolysis and thiobarbituric acid (TBA) assays for detection. Modern approaches integrate:

- Synthetic Chemistry: Multi-step protocols using d-mannose precursors achieve gram-scale Kdo production (75–80% yield).

- Enzymatic Synthesis: Kdo aldolases enable stereoselective C–C bond formation, as demonstrated in the synthesis of 6-amino-2,6-dideoxy-α-Kdo.

- Analytical Techniques: MALDI-TOF MS and 13C-NMR resolve structural heterogeneity in LPS core regions.

Structural Variants and Derivatives

2-Octulosonic acid (C₈H₁₄O₉), systematically named 3,4,5,6,7,8-hexahydroxy-2-oxooctanoic acid, is an eight-carbon α-keto acid sugar characterized by a linear chain with a ketone group at the C2 position and hydroxyl groups at C3–C8 [1]. Its molecular structure, represented by the SMILES string C(C(C(C(C(C(C(=O)C(=O)O)O)O)O)O)O)O, highlights the arrangement of functional groups that dictate its reactivity and derivatization potential [1].

Structural variants of 2-octulosonic acid often arise from modifications at the C3 position. For example, 3-deoxy derivatives, such as 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo), are synthesized via aldol condensation of D-arabinose 5-phosphate and phosphoenolpyruvate (PEP) in bacterial systems [5]. Acylation reactions further expand this diversity: methyl 3-deoxy-D-manno-oct-2-ulosonate forms furanose derivatives upon benzoylation, while acetylation of the free acid yields pyranose structures [7]. These derivatives are critical for studying bacterial lipopolysaccharides (LPS), where 2-octulosonic acid analogs contribute to membrane stability and immune evasion [3].

Table 1: Representative Derivatives of 2-Octulosonic Acid

| Derivative | Modification Site | Biological Relevance | Source |

|---|---|---|---|

| Kdo | C3 deoxygenation | LPS biosynthesis | [5] [6] |

| Methyl furanosyl ester | C1 methylation | Structural modeling | [7] |

| Benzoylated furanose | O-acylation | Synthetic intermediate | [7] |

Relationship to 3-Deoxy-D-manno-oct-2-ulosonic Acid (Kdo)

Kdo, a 3-deoxygenated variant of 2-octulosonic acid, is a cornerstone of Gram-negative bacterial LPS. Biosynthetically, Kdo arises from the enzymatic cascade involving KdsD (D-arabinose 5-phosphate isomerase), KdsA (Kdo 8-phosphate synthetase), and KdsC (Kdo 8-phosphate phosphatase) [5]. The absence of the C3 hydroxyl group in Kdo enhances its resistance to host hydrolytic enzymes, a trait critical for bacterial survival [4].

Structurally, Kdo retains the 2-keto configuration of 2-octulosonic acid but adopts distinct stereochemistry at C4–C8. For instance, Kdo’s manno configuration at C4–C7 contrasts with the glycero configuration observed in some 2-octulosonic acid derivatives [2]. This stereochemical divergence influences glycosidic linkage patterns; α-linked Kdo residues dominate bacterial LPS, whereas β-linkages are rare due to steric constraints [3]. Enzymatic studies reveal that Kdo transferases selectively incorporate α-Kdo into Lipid A, underscoring the functional interplay between 2-octulosonic acid derivatives and bacterial membrane assembly [5].

Stereochemical Configuration and Research Implications

The stereochemistry of 2-octulosonic acid derivatives governs their biological interactions. For example, the C4 and C5 hydroxyl groups in Kdo adopt a trans-diequatorial arrangement, which stabilizes the pyranose ring in LPS [6]. Synthetic efforts, such as the hetero Diels–Alder reaction catalyzed by (Salen)Coᴵᴵ, have enabled stereocontrolled access to Kdo precursors with >95% enantiomeric excess [6]. Recent advances in thioglycoside donors (e.g., C3-p-tolylthio-substituted Kdo phosphites) further enhance α-selectivity in glycosylation, enabling the synthesis of branched Kdo oligosaccharides mimicking Helicobacter pylori LPS [3].

Mechanistic Insight: Density functional theory (DFT) calculations indicate that the p-tolylthio group at C3 electronically stabilizes the oxocarbenium ion intermediate during glycosylation, favoring α-face attack by nucleophiles [3]. This stereoelectronic control is absent in unmodified 2-octulosonic acid, highlighting the importance of targeted derivatization for functional studies.

Comparative Analysis with Other Ulosonic Acids

2-Octulosonic acid belongs to the nonulosonic acid (Nulo) family, which includes nine-carbon analogs like sialic acids (e.g., Neu5Ac) and prokaryote-specific variants (e.g., legionaminic acid) [4]. Key distinctions arise in carbon backbone length, functional group positioning, and biological roles:

Table 2: Structural and Functional Comparison of Ulosonic Acids

| Feature | 2-Octulosonic Acid | Kdo | Sialic Acid (Neu5Ac) |

|---|---|---|---|

| Carbon backbone | C8 | C8 | C9 |

| Ketone position | C2 | C2 | C2 |

| Deoxygenation site(s) | None | C3 | C9 (N-acetyl) |

| Biological role | LPS precursor | LPS core | Host-pathogen interaction |

Unlike sialic acids, which mediate eukaryotic cell-cell communication, 2-octulosonic acid derivatives are primarily prokaryotic, participating in LPS assembly and biofilm formation [4]. However, both families share biosynthetic strategies, such as aldolase-mediated condensation (e.g., KdsA in Kdo synthesis vs. NeuB in Neu5Ac synthesis) [5] [4].